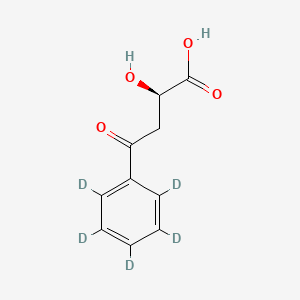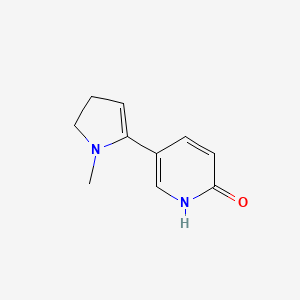
6-hydroxy-N-methylmyosmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-N-methylmyosmine is a member of the class of pyrrolines that is N-methyl-2-pyrroline carrying a 6-hydroxypyridin-3-yl substituent at position 2 . It has a molecular formula of C10H12N2O .
Synthesis Analysis
The synthesis of 6-hydroxy-N-methylmyosmine involves the transformation of nicotine by nicotine-degrading bacteria. After nicotine enters bacteria cells, its hydroxylation occurs catalyzed by nicotine dehydrogenase (Ndh) and generates 6-hydroxynicotine (6HN), which is further dehydrogenated to be 6-hydroxy-N-methylmyosmine (6HNM) catalyzing by 6-hydroxynicotinine oxidase (6-Hno) .Molecular Structure Analysis
The molecular structure of 6-hydroxy-N-methylmyosmine is characterized by a molecular formula of C10H12N2O. It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .Chemical Reactions Analysis
The chemical reactions involving 6-hydroxy-N-methylmyosmine are part of the nicotine degradation pathway in bacteria. The compound 6HNM is unstable and its pyrrole ring will open in aqueous .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-hydroxy-N-methylmyosmine are characterized by its molecular formula C10H12N2O, average mass of 176.215 Da, and monoisotopic mass of 176.094955 Da .Wissenschaftliche Forschungsanwendungen
Nicotine Degradation :
- Shinella sp. strain HZN7 metabolizes nicotine into nontoxic compounds, involving the conversion of (S)-6-hydroxynicotine into 6-hydroxy-N-methylmyosmine by a novel oxidase enzyme (Qiu et al., 2014).
- Another study on Arthrobacter oxidans reveals a specific enzyme, 6-hydroxy-D-nicotine oxidase, which also converts 6-hydroxy-D-nicotine to 6-hydroxy-N-methylmyosmine (Brandsch et al., 1987).
Biological Effects :
- Research on 6-hydroxydopamine, a related compound, shows its ability to deplete adrenergic nerves of endogenous noradrenaline, suggesting potential applications in studying nervous system disorders (Malmfors & Sachs, 1968).
Structural and Chemical Analysis :
- Studies on N-Methylmyosmine, a related compound, demonstrate its importance in nicotine degradation and reveal its structural changes based on pH, providing insights into its stability and reactivity under different conditions (Maeda et al., 1978).
Metabolic Activation of Carcinogens :
- N-hydroxy metabolites of carcinogenic compounds, which might include similar structures to 6-hydroxy-N-methylmyosmine, are studied for their activation by human liver sulfotransferases, highlighting potential implications in carcinogenesis (Chou et al., 1995).
Role in Neurotoxin-based Models :
- The use of 6-hydroxydopamine in animal models for Parkinson's disease research demonstrates the broader application of related compounds in neurodegenerative disease studies (Ungerstedt, 1968).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKCPAYDQWMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680656 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-methylmyosmine | |
CAS RN |
68104-57-4 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

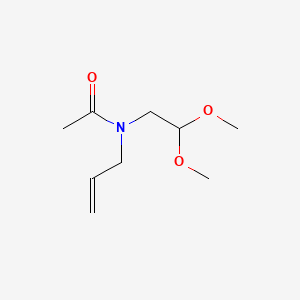

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
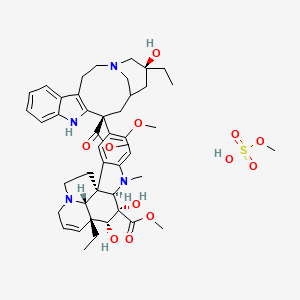
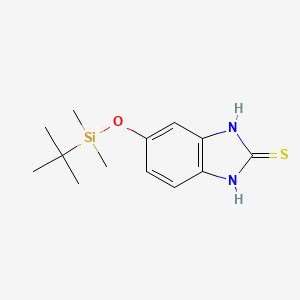

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)
